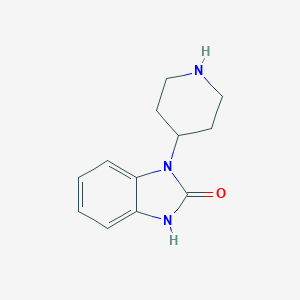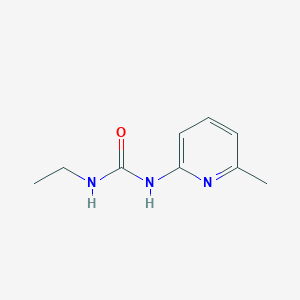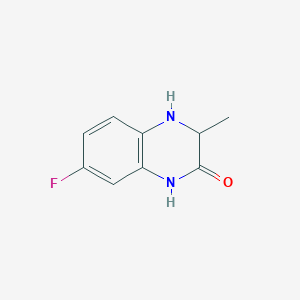
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as F-MeOQX, is a chemical compound that belongs to the quinoxalinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用機序
The exact mechanism of action of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
生化学的および生理学的効果
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to a reduction in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One of the major advantages of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its high potency and selectivity towards the GABA-A receptor. This makes it an ideal candidate for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its limited solubility in water, which can make it challenging to administer in certain experimental conditions.
将来の方向性
Future research on 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could focus on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the molecular mechanisms underlying its anticonvulsant and anxiolytic effects. Finally, the development of more water-soluble derivatives of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could enhance its potential applications in various experimental conditions.
合成法
The synthesis of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with methyl chloroformate and subsequent reaction with fluoroamine. The final product is obtained after purification and characterization.
科学的研究の応用
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
146741-05-1 |
|---|---|
製品名 |
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
分子式 |
C9H9FN2O |
分子量 |
180.18 g/mol |
IUPAC名 |
7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |
InChIキー |
ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
正規SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
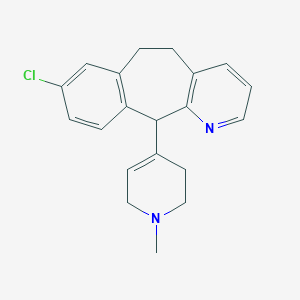
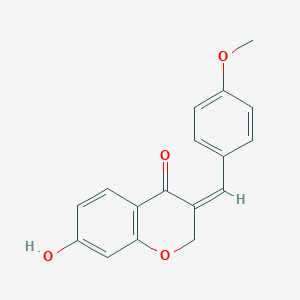
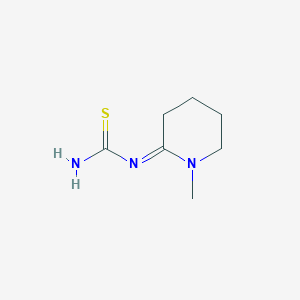
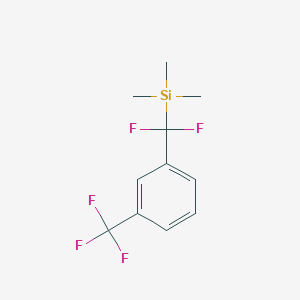
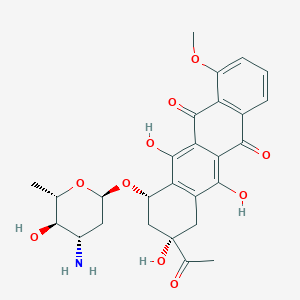
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
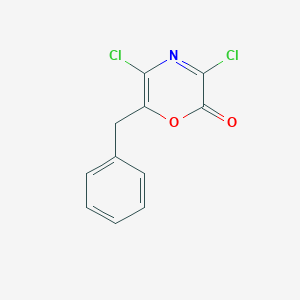
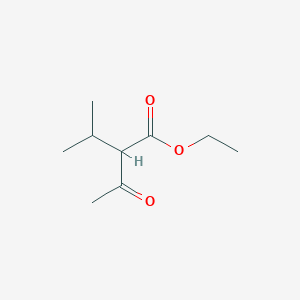
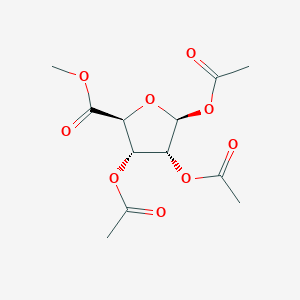
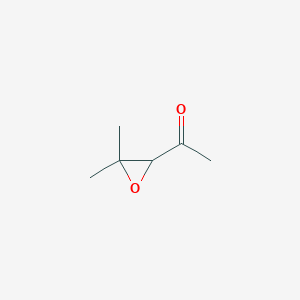
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
